![molecular formula C23H17NO4S2 B2435987 2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]thieno[3,2-b]thiophene-5-carboxylic acid CAS No. 2375271-03-5](/img/structure/B2435987.png)
2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]thieno[3,2-b]thiophene-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of fluorene, which is a polycyclic aromatic hydrocarbon. It has a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis as a protecting group for the amine functionality .
Synthesis Analysis
The Fmoc group can be introduced using Fmoc-Cl in the presence of a base. The synthesis of similar compounds often involves C-H activation methodologies .Molecular Structure Analysis
The molecular structure of similar compounds consists of a fluorene moiety linked to a carboxylic acid group via a methylene bridge .Chemical Reactions Analysis
The Fmoc group can be removed under mildly acidic conditions, which is a crucial step in peptide synthesis. The exact reactions that “2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]thieno[3,2-b]thiophene-5-carboxylic acid” undergoes would depend on its exact structure .Physical And Chemical Properties Analysis
Based on similar compounds, it’s likely to be a solid at room temperature. The exact physical and chemical properties would depend on its precise structure .Aplicaciones Científicas De Investigación
Synthesis and Chemical Applications
- A study by Le and Goodnow (2004) focuses on the synthesis of a similar compound, 2‐(9H‐Fluoren‐9‐ylmethoxycarbonylamino)‐thiazole‐4‐carboxylic acid, demonstrating its high-yield preparation from 3‐bromopyruvic acid (Le & Goodnow, 2004).
- Lukes et al. (2005) investigated the syntheses and spectral measurements of various thiophene-fluorene π-conjugated derivatives, highlighting their potential in the preparation of electro-optical materials (Lukes et al., 2005).
Material Science and Photovoltaic Applications
- Cha et al. (2010) reported the use of amorphous polymeric semiconductors containing fluorene and thiophene in organic photovoltaic cells, emphasizing their high thermal stability and efficient power conversion efficiency (Cha et al., 2010).
- Shah et al. (2021) developed a new electrochromic conjugated polymer containing fluorene substituted thieno[3, 2-b]thiophene, showing its excellent properties as an electrochromic material with significant stability and color tuning capabilities (Shah et al., 2021).
Supramolecular Chemistry and Sensing
- Tso et al. (1998) described the synthesis of novel supramolecular liquid-crystalline complexes derived from thieno[3,2-b]thiophene-2-carboxylic acids, indicating their potential in creating intermolecular hydrogen-bonded structures (Tso et al., 1998).
Biochemical Applications
- Gioeli and Chattopadhyaya (1982) utilized the fluoren-9-ylmethoxycarbonyl group, a related moiety, for protecting hydroxy-groups in complex biochemical syntheses, highlighting its versatility in conjunction with various other protecting groups (Gioeli & Chattopadhyaya, 1982).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]thieno[3,2-b]thiophene-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17NO4S2/c25-22(26)21-10-20-19(30-21)9-13(29-20)11-24-23(27)28-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-10,18H,11-12H2,(H,24,27)(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWJLUKGOESKICQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC4=CC5=C(S4)C=C(S5)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]thieno[3,2-b]thiophene-5-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

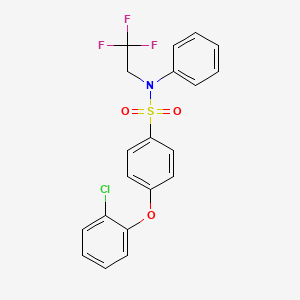
![1-(9-Chloro-3,4-dihydro-1H-pyrazino[1,2-a]indol-2-yl)prop-2-en-1-one](/img/structure/B2435907.png)
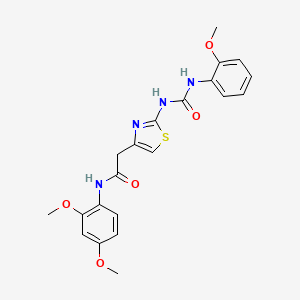
![8-chloro-N-[3-(furan-2-yl)propyl]-3-phenylthieno[3,2-c]quinoline-2-carboxamide](/img/structure/B2435909.png)
![(E)-3-(3-chlorophenyl)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile](/img/structure/B2435911.png)
![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]prop-2-enamide](/img/structure/B2435912.png)
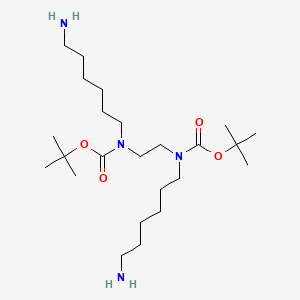
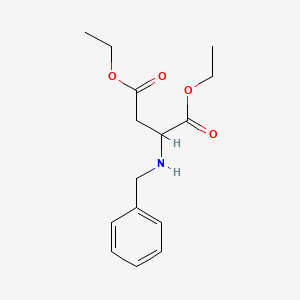
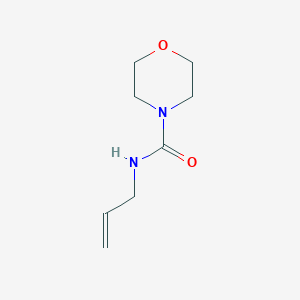
![1-(3,4-dihydroquinolin-1(2H)-yl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone](/img/structure/B2435921.png)

![(2Z)-N-acetyl-7-(diethylamino)-2-[(2-methoxyphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2435924.png)
![2-[(3-[1,1'-biphenyl]-4-yl-1-phenyl-1H-pyrazol-4-yl)methylene]malononitrile](/img/structure/B2435925.png)
![1-([3,3'-Bipyridin]-5-ylmethyl)-3-(2-methoxyphenyl)urea](/img/structure/B2435927.png)